molecular formula C10H10BrClO2 B1226321 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone CAS No. 683274-74-0

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Cat. No.: B1226321
CAS No.: 683274-74-0
M. Wt: 277.54 g/mol
InChI Key: BYBYETVLFBNBBH-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a solid at room temperature and is often used in various chemical research and industrial applications.

Scientific Research Applications

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone has several scientific research applications:

Safety and Hazards

The compound is classified as a combustible solid . It’s important to avoid dust formation and to avoid breathing in any mist, gas, or vapors that may be produced. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .

Preparation Methods

The synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone typically involves the bromination of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium or platinum.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy and chloro groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6-3-10(14-2)7(4-8(6)12)9(13)5-11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBYETVLFBNBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373613
Record name 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-74-0
Record name 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 683274-74-0
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